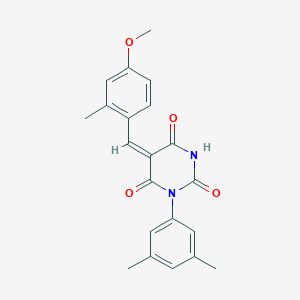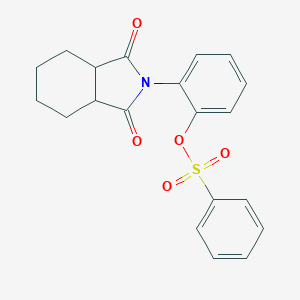
4-(4-fluorophenyl)-2,2,4-trimethyl-1-(4-methylbenzoyl)-6-trityl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and trityl groups. The final step involves the attachment of the 4-methylphenylmethanone moiety.
Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorophenyl and Trityl Groups: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the trityl group can be added through a Friedel-Crafts alkylation reaction.
Attachment of 4-Methylphenylmethanone Moiety: The final step involves the coupling of the quinoline intermediate with 4-methylphenylmethanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving quinoline derivatives. It can also serve as a potential lead compound for the development of new drugs.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-fluorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- 4-(4-chlorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone)
- 4-(4-bromophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone)
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the trityl group provides steric hindrance, influencing its interaction with molecular targets.
Propriétés
Formule moléculaire |
C45H40FNO |
|---|---|
Poids moléculaire |
629.8g/mol |
Nom IUPAC |
[4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3H-quinolin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C45H40FNO/c1-32-20-22-33(23-21-32)42(48)47-41-29-26-38(30-40(41)44(4,31-43(47,2)3)34-24-27-39(46)28-25-34)45(35-14-8-5-9-15-35,36-16-10-6-11-17-36)37-18-12-7-13-19-37/h5-30H,31H2,1-4H3 |
Clé InChI |
VJHQKSUCUHTRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=C(C=C7)F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[1-(2-methoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL]oxy}acetate](/img/structure/B408443.png)
![7,9-bis[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408445.png)
![2,4,5-trichloro-1-{2,5-dimethoxy-4-[(2,4,5-trichloro-1H-imidazol-1-yl)methyl]benzyl}-1H-imidazole](/img/structure/B408447.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B408453.png)

![ethyl 4-(3-{(E)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B408456.png)

![ETHYL 4-(3-{[(5E)-1-(4-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE](/img/structure/B408458.png)
![4-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenyl acetate](/img/structure/B408459.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B408460.png)
![ethyl 4-{2,5-dimethyl-3-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B408461.png)
![5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B408462.png)
![5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B408463.png)
